1-(Bromomethanesulfonyl)-4-chlorobenzene
Description
Contextualization of Arenesulfonyl Halides in Contemporary Organic Synthesis
Arenesulfonyl halides, particularly chlorides and fluorides, are a significant class of organic compounds widely utilized in modern synthetic chemistry. Their importance stems from the sulfonyl halide group (-SO₂X), which serves as a highly reactive electrophilic site. This reactivity allows for the facile introduction of the arenesulfonyl moiety into a wide array of molecules. Arenesulfonyl halides are key intermediates and reagents in numerous transformations, including the synthesis of sulfonamides, sulfonate esters, and sulfones. wikipedia.org
In contemporary synthesis, these compounds are not only used as protecting groups for amines but also as versatile building blocks in complex coupling reactions. magtech.com.cn For instance, they participate in Friedel-Crafts reactions with aromatic compounds to form diaryl sulfones. wikipedia.org The development of novel synthetic methods continues to expand their utility, with recent research focusing on their role in radical-based transformations and as arylating agents in desulfitative coupling reactions, offering an alternative to traditional organohalides.
Significance of Halogenated Benzenesulfonyl Derivatives in Synthetic Chemistry
The incorporation of halogen atoms (F, Cl, Br, I) onto the benzene (B151609) ring of benzenesulfonyl derivatives introduces critical functionalities that enhance their synthetic value. Halogens act as useful synthetic handles, enabling a variety of subsequent chemical modifications, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille couplings). This allows for the construction of complex molecular architectures.
Furthermore, the electronic properties of the arene ring are significantly influenced by halogen substituents. These atoms are electron-withdrawing, which can modulate the reactivity of the sulfonyl group and other positions on the aromatic ring. Halogenated benzenesulfonyl derivatives are foundational in the synthesis of pharmaceuticals, agrochemicals, and dyes. For example, 4-chlorobenzenesulfonyl chloride is a crucial raw material for producing 4,4'-dichlorodiphenyl sulfone, a monomer used in the manufacture of high-performance polysulfone resins. google.comgoogle.com
Overview of 1-(Bromomethanesulfonyl)-4-chlorobenzene within Halogenated Arenesulfonyl Chemistry
While no specific information exists for this compound, its structure—a chlorobenzene (B131634) ring substituted with a bromomethanesulfonyl group (-SO₂CH₂Br)—places it firmly within the class of poly-halogenated arenesulfonyl compounds. The molecule features two distinct halogenated sites with different reactivity profiles: a chloro-substituted aromatic ring and a bromo-substituted aliphatic side chain attached to the sulfonyl group.
This dual functionality suggests it could theoretically serve as a versatile synthetic intermediate. The chloro group on the benzene ring could be a site for aromatic nucleophilic substitution or cross-coupling reactions. Simultaneously, the highly reactive bromomethyl group would be an excellent electrophile for alkylation of various nucleophiles.
Research in this area has focused on related, albeit more complex, structures. For instance, scientists have synthesized and studied "Bromodichloromethyl-4-chlorophenyl sulfone" (C₇H₄BrCl₂O₂S), a compound featuring a sulfonyl group attached to both a 4-chlorophenyl ring and a bromodichloromethyl group. researchgate.netphotocrystallography.eu The synthesis of this molecule begins with the chlorosulfonation of 4-chlorobenzene to produce 4-chlorobenzenesulfonyl chloride, which is then subjected to further reactions to build the tri-halogenated methylsulfonyl side chain. researchgate.netphotocrystallography.eu This demonstrates a synthetic interest in arenesulfonyl compounds bearing multiple halogen atoms on both the aromatic ring and the alkyl group, highlighting the potential, yet undocumented, research space that a compound like this compound would occupy.
Structure
3D Structure
Properties
CAS No. |
61496-36-4 |
|---|---|
Molecular Formula |
C7H6BrClO2S |
Molecular Weight |
269.54 g/mol |
IUPAC Name |
1-(bromomethylsulfonyl)-4-chlorobenzene |
InChI |
InChI=1S/C7H6BrClO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
QGLFAECPGNLJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CBr)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromomethanesulfonyl 4 Chlorobenzene
Precursor Synthesis and Halogenation Reactions
The foundational approach to synthesizing 1-(bromomethanesulfonyl)-4-chlorobenzene relies on the preparation of a halogenated benzene (B151609) precursor which is then subjected to reactions that introduce the bromomethanesulfonyl moiety.
Synthetic Routes to Halogenated Benzene Precursors
The primary precursor for the synthesis of this compound is 4-chlorobenzenesulfonyl chloride. The most common method for its preparation is the electrophilic aromatic substitution of chlorobenzene (B131634) with chlorosulfonic acid. organic-chemistry.orgacs.orgresearchgate.net This reaction is typically carried out by adding chlorobenzene dropwise to an excess of chlorosulfonic acid at a controlled temperature. organic-chemistry.org The use of a halogenated aliphatic hydrocarbon as a solvent can also facilitate this reaction. acs.orgresearchgate.net
Another key intermediate that can be derived from 4-chlorobenzenesulfonyl chloride is sodium 4-chlorobenzenesulfinate (B8685509). This is typically prepared by the reduction of 4-chlorobenzenesulfonyl chloride. A common method involves reacting the sulfonyl chloride with a reducing agent such as sodium sulfite (B76179) in an aqueous solution.
A summary of a typical reaction for the synthesis of 4-chlorobenzenesulfonyl chloride is presented in the table below.
| Reactants | Reagents | Conditions | Product | Yield |
| Chlorobenzene | Chlorosulfonic Acid, Thionyl Chloride | 70°C, 2 hours | 4-chlorobenzenesulfonyl chloride | 94.4% |
Introduction of the Bromomethanesulfonyl Moiety
With the precursor, sodium 4-chlorobenzenesulfinate, in hand, the next critical step is the introduction of the bromomethanesulfonyl group. This is typically achieved through the alkylation of the sulfinate.
A direct and effective strategy for installing the bromomethanesulfonyl group onto the 4-chlorophenyl ring is the reaction of sodium 4-chlorobenzenesulfinate with a dihalomethane, such as dibromomethane (B42720) or bromochloromethane. In this nucleophilic substitution reaction, the sulfinate anion acts as a nucleophile, displacing one of the halogen atoms on the dihalomethane. This forms the desired carbon-sulfur bond and yields this compound. This method is analogous to the synthesis of 4-chlorophenyldichloromethyl sulfone from the corresponding sulfinyl salt.
While the primary route involves the alkylation of a pre-formed sulfinate, alternative strategies could theoretically involve the direct sulfonylation of 4-chlorobenzene with a bromomethanesulfonyl halide. However, the stability and accessibility of reagents like bromomethanesulfonyl chloride make this approach less common. The more established pathway proceeds through the readily available 4-chlorobenzenesulfonyl chloride, which is then converted to the more nucleophilic sulfinate for subsequent alkylation.
Advanced Synthetic Approaches
Modern organic synthesis often employs transition-metal catalysis to achieve bond formations with high efficiency and selectivity. While specific examples for the synthesis of this compound are not extensively documented, the principles of these advanced methods are applicable.
Transition Metal-Catalyzed Sulfonylation Methods
Transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium and copper, have become powerful tools for the formation of carbon-sulfur bonds in the synthesis of aryl sulfones. These methods typically involve the coupling of an aryl halide or its equivalent with a sulfur-containing partner.
In the context of synthesizing this compound, a potential transition-metal-catalyzed approach could involve the coupling of a 4-chlorophenyl metallic reagent (e.g., from 4-chlorophenylboronic acid or 4-chlorophenylmagnesium bromide) with a bromomethanesulfonyl halide, catalyzed by a palladium or copper complex. Conversely, a 4-chlorophenyl halide could be coupled with a bromomethanesulfinate salt. While these methods offer potential advantages in terms of functional group tolerance and reaction conditions, their application to the synthesis of halogenated alkyl-aryl sulfones is an area of ongoing research.
Exploiting Sulfonyl Hydrazides as Sulfonyl Sources
A notable advancement in the synthesis of sulfonyl halides involves the use of sulfonyl hydrazides as stable and readily accessible precursors. mdpi.comnih.govpreprints.org This methodology provides a practical alternative to traditional methods that often require harsh reagents. preprints.org Research has demonstrated a simple and rapid protocol for the efficient synthesis of sulfonyl chlorides and bromides from the corresponding sulfonyl hydrazides using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), as the halogen source. mdpi.comnih.govpreprints.org
This transformation is typically carried out under mild conditions, at room temperature in a solvent like acetonitrile, and proceeds cleanly to afford the desired sulfonyl halide products in excellent yields. mdpi.compreprints.org The reaction is generally complete within a couple of hours. preprints.org A plausible reaction mechanism suggests that the sulfonyl hydrazide initially reacts with the N-halosuccinimide to form an intermediate, which then releases nitrogen gas to generate a sulfinate. This sulfinate subsequently undergoes an electrophilic substitution with another molecule of the N-halosuccinimide to yield the final sulfonyl halide product. preprints.org
The versatility of this method allows for the synthesis of a variety of sulfonyl chlorides and bromides. researchgate.net Furthermore, the in situ generated sulfonyl halides can be directly reacted with various nucleophiles, such as amines and phenols, to produce a diverse range of sulfonamides and sulfonate esters, respectively, in a one-pot procedure. mdpi.compreprints.orgresearchgate.net This approach's scalability has been demonstrated, with successful gram-scale synthesis of both sulfonyl chlorides and their subsequent conversion to sulfonamides, maintaining high yields. mdpi.comresearchgate.net
Table 1: Synthesis of Sulfonyl Halides from Sulfonyl Hydrazides
| Sulfonyl Hydrazide Precursor | Halogenating Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzenesulfonyl hydrazide | N-Chlorosuccinimide (NCS) | 4-Chlorobenzenesulfonyl chloride | Not Specified | mdpi.compreprints.org |
| 4-Chlorobenzenesulfonyl hydrazide | N-Bromosuccinimide (NBS) | 4-Chlorobenzenesulfonyl bromide | Not Specified | mdpi.compreprints.org |
| Benzenesulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Benzenesulfonyl chloride | 94 | mdpi.comresearchgate.net |
| Benzenesulfonyl hydrazide | N-Bromosuccinimide (NBS) | Benzenesulfonyl bromide | 92 | researchgate.net |
| 4-Methylbenzenesulfonyl hydrazide | N-Chlorosuccinimide (NCS) | 4-Methylbenzenesulfonyl chloride | 95 | researchgate.net |
| 4-Methoxybenzenesulfonyl hydrazide | N-Chlorosuccinimide (NCS) | 4-Methoxybenzenesulfonyl chloride | 93 | researchgate.net |
| Naphthalene-2-sulfonyl hydrazide | N-Chlorosuccinimide (NCS) | Naphthalene-2-sulfonyl chloride | 91 | researchgate.net |
This table is interactive. Users can sort and filter the data as needed.
Green Chemistry Approaches in Sulfonyl Halide Synthesis
In recent years, the principles of green chemistry have become increasingly influential in the development of synthetic methodologies, aiming to reduce the use of hazardous substances and minimize waste generation. rsc.org The synthesis of sulfonyl halides, which traditionally involves corrosive and hazardous reagents like chlorosulfonic acid, sulfuryl chloride, or a mixture of sulfur dioxide and chlorine, has been a key area for the application of these principles. rsc.org
One environmentally benign approach involves the metal-free synthesis of sulfonyl chlorides and bromides from thiols. This method utilizes an aqueous solution of hydrochloric or hydrobromic acid, ammonium (B1175870) nitrate (B79036) as a source of nitrogen oxides (which act as catalysts in a redox cycle), and oxygen from the air as the terminal oxidant. rsc.org This process significantly reduces the use of volatile and hazardous solvents, as the products can often be isolated by simple filtration over a short pad of silica (B1680970) gel. rsc.org
Another green synthetic route for sulfonyl chlorides and bromides is the oxyhalogenation of thiols and disulfides using oxone (potassium peroxymonosulfate) in combination with a halide source (KX, where X = Cl or Br) in water as the solvent. rsc.org This method is efficient and proceeds under mild, room temperature conditions, offering high yields of the desired sulfonyl halides. rsc.org The proposed mechanism involves the in situ generation of hypohalous acid from the reaction of oxone and the halide salt, which then oxidizes the thiol or disulfide to the corresponding sulfonyl halide. rsc.org
Furthermore, a convenient and eco-friendly method for the synthesis of sulfonyl chlorides has been developed using S-alkylisothiourea salts as odorless starting materials. organic-chemistry.org These salts are readily prepared from alkyl halides or mesylates and the inexpensive reagent thiourea. The chlorosulfonation is achieved using N-chlorosuccinimide (NCS) under mild conditions. organic-chemistry.org A significant advantage of this protocol is that the water-soluble byproduct, succinimide, can be recovered and converted back to the starting reagent, NCS, using sodium hypochlorite, thus creating a more sustainable and circular process. organic-chemistry.org
Table 2: Comparison of Green Synthesis Methods for Sulfonyl Halides
| Method | Starting Material | Reagents | Solvent | Key Advantages | Reference |
|---|---|---|---|---|---|
| Metal-free Oxidation | Thiols | NH₄NO₃, aq. HCl/HBr, O₂ | Minimal/Aqueous | Environmentally benign oxidant, reduced solvent use. | rsc.org |
| Oxyhalogenation | Thiols, Disulfides | Oxone, KCl/KBr | Water | Use of water as a green solvent, mild reaction conditions. | rsc.org |
| Chlorosulfonation of S-Alkylisothiourea Salts | Alkyl Halides/Mesylates (via S-Alkylisothiourea salts) | N-Chlorosuccinimide (NCS) | Not Specified | Odorless starting materials, recyclable byproduct. | organic-chemistry.org |
This table is interactive. Users can sort and filter the data as needed.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Chlorobenzenesulfonyl hydrazide |
| 4-Chlorobenzenesulfonyl chloride |
| 4-Chlorobenzenesulfonyl bromide |
| N-Chlorosuccinimide (NCS) |
| N-Bromosuccinimide (NBS) |
| Acetonitrile |
| Benzenesulfonyl hydrazide |
| Benzenesulfonyl chloride |
| Benzenesulfonyl bromide |
| 4-Methylbenzenesulfonyl hydrazide |
| 4-Methylbenzenesulfonyl chloride |
| 4-Methoxybenzenesulfonyl hydrazide |
| 4-Methoxybenzenesulfonyl chloride |
| Naphthalene-2-sulfonyl hydrazide |
| Naphthalene-2-sulfonyl chloride |
| Chlorosulfonic acid |
| Sulfuryl chloride |
| Sulfur dioxide |
| Chlorine |
| Hydrochloric acid |
| Hydrobromic acid |
| Ammonium nitrate |
| Oxone (Potassium peroxymonosulfate) |
| S-Alkylisothiourea salts |
| Thiourea |
| Sodium hypochlorite |
Reactivity and Reaction Pathways of 1 Bromomethanesulfonyl 4 Chlorobenzene
Nucleophilic Substitution Reactions
1-(Bromomethanesulfonyl)-4-chlorobenzene possesses two primary centers susceptible to nucleophilic attack: the carbon of the bromomethyl group and the carbon of the aromatic ring bonded to the chlorine atom. The reactivity at each center is governed by different electronic and mechanistic factors.
Reactivity at the Aromatic Halogen Center
In contrast to the activated bromomethyl group, the chlorine atom attached to the benzene (B151609) ring is significantly less reactive towards nucleophilic substitution. Aryl halides, such as chlorobenzene (B131634), are generally resistant to nucleophilic attack under standard conditions. libretexts.orgquora.com This inertness is attributed to several factors:
π-System Repulsion: The electron-rich π-system of the benzene ring repels incoming nucleophiles.
C-Cl Bond Strength: The carbon of the C-Cl bond is sp² hybridized, resulting in a shorter and stronger bond compared to the sp³ hybridized C-Br bond in the bromomethyl group.
Partial Double Bond Character: Resonance donation from the chlorine lone pairs to the benzene ring imparts partial double bond character to the C-Cl bond, further strengthening it.
Nucleophilic aromatic substitution (SₙAr) on the chlorobenzene ring typically requires harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. wikipedia.orgmasterorganicchemistry.com The bromomethanesulfonyl group is an electron-withdrawing group; however, its activating effect on the para-positioned chlorine is not as pronounced as that of a nitro group, for example. Therefore, nucleophilic substitution at the aromatic chlorine of this compound is expected to be significantly more challenging than at the bromomethyl position.
Competitive Reaction Pathways
Given the two potential sites for nucleophilic attack, competitive reactions are a key consideration when this compound is treated with a nucleophile. Based on the principles outlined above, nucleophilic substitution will overwhelmingly favor the bromomethyl position.
The reaction at the α-carbon of the sulfone is kinetically and thermodynamically favored due to the lower activation energy for breaking the C-Br bond and the greater stability of the bromide leaving group compared to the chloride leaving group in an aromatic system.
| Reaction Site | Mechanism | Relative Reactivity | Conditions |
| Bromomethyl Group | Sₙ2 | High | Mild (e.g., room temperature) |
| Aromatic Chlorine | SₙAr | Low | Harsh (e.g., high temperature/pressure) |
Therefore, under typical nucleophilic substitution conditions, the selective displacement of the bromine atom is expected, leaving the chloro-substituted aromatic ring intact.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of these reactions—both the rate and the position of substitution—is dictated by the directing effects of the two existing substituents: the chlorine atom and the bromomethanesulfonyl group.
Both the chloro group and the bromomethanesulfonyl group are electron-withdrawing and therefore deactivate the benzene ring towards electrophilic attack, making the reaction slower than that of unsubstituted benzene. masterorganicchemistry.comquora.comstudymind.co.uk
Chlorine (-Cl): This group is deactivating due to its inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (sigma complex) when the electrophile attacks at the ortho or para positions.
Bromomethanesulfonyl (-SO₂CH₂Br): This group is strongly deactivating due to the powerful inductive electron-withdrawing effect of the sulfonyl group, which is further enhanced by the electronegative bromine atom. Sulfonyl groups are classic meta-directing groups. latech.edu
When both an ortho, para-director and a meta-director are present on a benzene ring, the position of the incoming electrophile is determined by their combined influence. In this case, the incoming electrophile will be directed to the positions that are meta to the bromomethanesulfonyl group and ortho to the chlorine atom.
| Substituent | Directing Effect | Activating/Deactivating |
| -Cl | ortho, para | Deactivating |
| -SO₂CH₂Br | meta | Strongly Deactivating |
Considering the positions on the ring relative to the existing substituents, electrophilic attack will predominantly occur at the carbon atom that is ortho to the chlorine and meta to the bromomethanesulfonyl group.
Radical Reactions and Their Utility
The C-Br bond in the bromomethanesulfonyl group can undergo homolytic cleavage to generate radical intermediates, which can then participate in a variety of synthetic transformations.
Generation of Radical Intermediates
The formation of a radical at the carbon α to the sulfonyl group can be initiated through several methods:
Photolysis: Irradiation with UV light can induce homolytic cleavage of the C-Br bond.
Radical Initiators: The use of radical initiators, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like a trialkyltin hydride or a silane, can facilitate the abstraction of the bromine atom to form the desired carbon-centered radical.
Single Electron Transfer (SET): Electron-rich species can transfer a single electron to the molecule, leading to the cleavage of the C-Br bond and the formation of the radical.
The generated 4-chlorophenylsulfonylmethyl radical (4-Cl-C₆H₄-SO₂-CH₂•) is a versatile intermediate that can be employed in various C-C bond-forming reactions, such as radical additions to alkenes and alkynes, and radical cyclizations. The sulfonyl group plays a crucial role in stabilizing the adjacent radical center.
Radical-Mediated Transformations
While no specific radical-mediated transformations for this compound have been documented, compounds containing similar α-halo sulfone structures are known to participate in radical reactions. The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage under radical conditions (e.g., using initiators like AIBN or under photolysis), which would generate a sulfonyl-stabilized carbon radical. Such radicals could potentially engage in addition reactions to alkenes and alkynes. For instance, the addition of sulfonyl radicals to unsaturated bonds is a known method for forming new carbon-carbon and carbon-sulfur bonds.
Cycloaddition and Coupling Reactions
There is no specific information available regarding the participation of this compound in cycloaddition reactions. The dienophilic or dipolarophilic nature of the molecule has not been explored in reactions such as Diels-Alder or 1,3-dipolar cycloadditions.
In the context of coupling reactions, the 4-chloro substituent on the benzene ring suggests potential for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides and often require specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the oxidative addition of palladium. No specific examples of this compound being used as a substrate in such coupling reactions have been reported.
Derivatization Strategies and Functional Group Transformations
The synthesis of sulfonamides and sulfonates typically proceeds from sulfonyl chlorides rather than α-bromo sulfones. The standard method involves the reaction of a sulfonyl chloride with a primary or secondary amine to yield a sulfonamide, or with an alcohol to form a sulfonate. While this compound contains a sulfonyl group, it is not a sulfonyl chloride. Transformation of the bromomethylsulfonyl group into a reactive species for direct sulfonamide or sulfonate formation is not a commonly reported pathway. A more plausible, albeit undocumented, route would involve the conversion of a related precursor, 4-chlorobenzenesulfonyl chloride, into the desired sulfonamides or sulfonates. For example, the reaction of 4-chlorobenzenesulfonyl chloride with various amines would yield N-substituted-4-chlorobenzenesulfonamides.
Table 1: Illustrative General Reaction for the Formation of Sulfonamides from a Related Precursor (Note: This table is based on the general reactivity of aryl sulfonyl chlorides and does not represent specific experimental data for this compound.)
| Amine Reactant | Product |
| Ammonia | 4-Chlorobenzenesulfonamide |
| Primary Amine (R-NH₂) | N-Alkyl-4-chlorobenzenesulfonamide |
| Secondary Amine (R₂NH) | N,N-Dialkyl-4-chlorobenzenesulfonamide |
The formation of new carbon-sulfur bonds is a cornerstone of organosulfur chemistry. While this compound could theoretically serve as a precursor, specific examples are not found in the literature. The bromomethyl group represents a potential electrophilic site for nucleophilic substitution by sulfur-based nucleophiles (e.g., thiols) to form a new C-S bond. This would result in the formation of a thioether linkage.
Table 2: Plausible Nucleophilic Substitution for C-S Bond Formation (Note: This table represents a hypothetical reaction based on general chemical principles, as no specific literature data is available for the target compound.)
| Nucleophile (R-SH) | Hypothetical Product | Reaction Type |
| Thiophenol | 1-((Phenylthio)methylsulfonyl)-4-chlorobenzene | SN2 Substitution |
| Ethanethiol | 1-((Ethylthio)methylsulfonyl)-4-chlorobenzene | SN2 Substitution |
It is important to reiterate that the reactions and pathways described above are based on the general principles of organic chemistry and the known reactivity of similar functional groups. Detailed research findings and specific experimental data for this compound remain absent from the available scientific literature.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for 1-(bromomethanesulfonyl)-4-chlorobenzene primarily involves studies of its reaction kinetics, thermodynamics, and the identification of transient intermediates. While specific data for this exact compound is limited in publicly available literature, valuable insights can be drawn from studies on analogous sulfonyl halides and benzylic bromides.
The kinetics of nucleophilic substitution reactions involving sulfonyl halides are often complex and can proceed through different mechanisms, such as SN1, SN2, or an addition-elimination pathway. For benzylic halides, the reaction mechanism can be finely tuned by the substitution pattern, ranging from SN2 to SN1. The specific pathway for this compound would depend on the nucleophile, solvent, and reaction conditions.
Studies on the solvolysis of alkanesulfonyl and arenesulfonyl chlorides indicate that these reactions are typically bimolecular (SN2-like), but can exhibit some SN1 character, especially in highly ionizing solvents. researchgate.net The rate of these reactions is sensitive to the electronic nature of the substituents on the aromatic ring. For arenesulfonyl chlorides, electron-withdrawing groups generally accelerate the reaction, as indicated by a positive Hammett ρ-value of +2.02 for the chloride-chloride exchange reaction. mdpi.com
Table 1: Comparative Kinetic Data for Related Sulfonyl Chlorides (Note: Data presented is for analogous compounds to infer potential behavior of this compound)
| Compound | Reaction | Solvent | Rate Constant (k) | Activation Parameters |
| Benzenesulfonyl chloride | Solvolysis | 50% Acetone (B3395972)/Water | 0.0146 min⁻¹ (at 25.0 °C) researchgate.net | ΔH‡ and ΔS‡ vary with substituents nih.gov |
| Methanesulfonyl chloride | Hydrolysis | Water | - | kH₂O/kD₂O = 1.568 (at 20 °C) nih.gov |
| p-Toluenesulfonyl chloride | Solvolysis | Various | Dependent on solvent polarity | - |
The direct observation of reaction intermediates in the reactions of sulfonyl halides is challenging due to their high reactivity and short lifetimes. However, their existence is often inferred from kinetic data and trapping experiments. In nucleophilic substitution reactions at a sulfonyl center, a pentacoordinate intermediate or transition state is proposed. mdpi.com
For reactions of benzylic halides, the nature of the intermediate is a key determinant of the reaction mechanism. In an SN1 pathway, a resonance-stabilized benzylic carbocation is formed. khanacademy.org In an SN2 reaction, a trigonal bipyramidal transition state is involved. The stability of the benzylic radical is a crucial factor in free-radical reactions, such as bromination at the benzylic position. khanacademy.org
Spectroscopic techniques such as mass spectrometry can be employed to detect and characterize transient intermediates in related reactions. acs.org While no specific spectroscopic data for intermediates of this compound reactions are published, it is plausible that depending on the reaction conditions, intermediates such as a sulfonyl-stabilized carbocation or a radical species could be formed.
Computational Chemistry Approaches
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into transition state structures, reaction energetics, and the influence of molecular structure on reactivity.
Density Functional Theory (DFT) and ab initio calculations are widely used to model the potential energy surfaces of reactions involving sulfonyl halides and benzylic bromides. These methods can predict the structures of reactants, products, transition states, and any intermediates. researchgate.netacs.org
Theoretical studies on the nucleophilic substitution at a sulfonyl center have shown that the reaction can proceed through either a concerted (SN2-like) mechanism with a single transition state or a stepwise (addition-elimination) mechanism involving a pentacoordinate intermediate. mdpi.comacs.org The preferred pathway is influenced by the nature of the nucleophile and the leaving group. For instance, the fluoride (B91410) exchange reaction at a sulfonyl center is suggested to proceed via an addition-elimination mechanism, while the chloride exchange follows an SN2 pathway. mdpi.com
Computational modeling of nucleophilic substitutions on benzyl (B1604629) bromides has revealed that the structure of the transition state can vary from "loose" to "tight" depending on the electronic nature of the substituents on the benzene (B151609) ring. researchgate.net Electron-donating groups tend to favor looser transition states with more SN1 character, while electron-withdrawing groups lead to tighter, more SN2-like transition states.
Molecular dynamics (MD) simulations can provide insights into the role of the solvent in chemical reactions. By simulating the motion of atoms over time, MD can model the solvation of reactants and transition states, which can have a significant impact on reaction rates and mechanisms. While specific MD simulations for this compound were not found, such studies on related systems can help in understanding the dynamic aspects of its reactions in solution.
Computational models are instrumental in establishing quantitative structure-reactivity relationships (QSRRs). By calculating various molecular descriptors (e.g., atomic charges, bond lengths, orbital energies), it is possible to correlate these properties with experimentally observed reaction rates.
For arenesulfonyl chlorides, DFT calculations have shown a good correlation between calculated relative rate constants and experimental kinetic data for nucleophilic substitution reactions. mdpi.com These models have also helped to explain the counterintuitive observation that ortho-alkyl groups can accelerate substitution at the sulfonyl sulfur, attributing it to ground-state destabilization. mdpi.com Such computational approaches could be applied to this compound to predict its reactivity and to understand the electronic and steric effects of the 4-chloro and bromomethanesulfonyl substituents on the reaction mechanism.
Influence of Substituent Effects on Reactivity (e.g., Hammett Correlations)
The equation is expressed as:
log(k/k₀) = ρσ
Where:
k is the rate constant for a reaction with a substituted compound.
k₀ is the rate constant for the unsubstituted reference compound.
σ (sigma) is the substituent constant, which depends on the electronic properties (electron-donating or electron-withdrawing) and position (meta or para) of the substituent. libretexts.org
ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects. wikipedia.orgpharmacy180.com
For reactions involving nucleophilic attack at the sulfonyl sulfur, a key step in the reactivity of compounds like this compound, the reaction constant (ρ) provides insight into the transition state of the rate-determining step. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing substituents (which have positive σ values) and decelerated by electron-donating substituents (negative σ values). oxfordreference.com This is because electron-withdrawing groups help to stabilize the buildup of negative charge on the sulfonyl group in the transition state of a nucleophilic substitution reaction. pharmacy180.com
Studies on the solvolysis of para- and meta-substituted benzenesulfonyl chlorides have consistently shown positive ρ values, confirming that the sulfur atom becomes more electron-rich in the transition state. For instance, the solvolysis of substituted benzenesulfonyl chlorides in aqueous dioxane and aqueous acetone mixtures yields ρ values that are positive, though often modest in magnitude. beilstein-journals.org For example, a Hammett treatment for the solvolysis of p-methyl and p-nitro substituted benzenesulfonyl chloride in 30% dioxane/70% water yielded ρ values of +0.35 and +0.37, respectively. beilstein-journals.org Another study in 50% water/50% acetone found ρ values of +0.82 for a para-methyl derivative and +0.71 for a meta-nitro derivative. beilstein-journals.orgbeilstein-journals.org These positive values indicate a mechanism where bond-making with the nucleophile is significant in the transition state, characteristic of an Sₙ2-like mechanism at the sulfur center.
In the case of this compound, the 4-chloro substituent itself is an electron-withdrawing group (σₚ = +0.23), which enhances the electrophilicity of the sulfonyl sulfur atom compared to an unsubstituted analogue. utexas.edu If a series of related compounds, p-X-C₆H₄SO₂CH₂Br, were to be studied, one would expect their reactivity towards a given nucleophile to follow a predictable trend based on the Hammett σ constant of the substituent X.
The following interactive table illustrates the theoretical relative reaction rates for a hypothetical nucleophilic substitution reaction of various para-substituted (bromomethanesulfonyl)benzene derivatives. The relative rate is calculated using an estimated reaction constant (ρ) of +1.5, a value within the plausible range for nucleophilic substitution at a sulfonyl sulfur, to demonstrate the expected electronic influence of different substituents.
| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (kₓ/kₑ) |
|---|---|---|
| -OCH₃ (Methoxy) | -0.27 | |
| -CH₃ (Methyl) | -0.17 | |
| -H (Hydrogen) | 0.00 | |
| -Cl (Chloro) | 0.23 | |
| -CN (Cyano) | 0.66 | |
| -NO₂ (Nitro) | 0.78 |
Advanced Analytical Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For a molecule such as 1-(Bromomethanesulfonyl)-4-chlorobenzene, ¹H and ¹³C NMR would provide definitive information regarding the connectivity of atoms and the electronic environment of the hydrogen and carbon nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the bromomethanesulfonyl group. The aromatic region would likely show a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene ring, being chemically non-equivalent, would present as two distinct sets of doublets. The protons ortho to the sulfonyl group (H-2 and H-6) would be expected to resonate at a different chemical shift compared to the protons ortho to the chlorine atom (H-3 and H-5). The electron-withdrawing nature of the sulfonyl group would deshield the ortho protons to a greater extent than the chlorine atom, causing them to appear at a lower field.
The methylene protons (CH₂) of the bromomethyl group are adjacent to the strongly electron-withdrawing sulfonyl group, which would cause their signal to appear at a significant downfield chemical shift, likely as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-2, H-6) | 7.8 - 8.0 | Doublet |
| Aromatic (H-3, H-5) | 7.5 - 7.7 | Doublet |
Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum of this compound would provide complementary information, revealing the chemical environment of each unique carbon atom in the molecule. The spectrum would be expected to show four signals in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms of the p-substituted benzene ring (C-1, C-2/6, C-3/5, and C-4). The carbon atom attached to the sulfonyl group (C-1) and the carbon atom attached to the chlorine (C-4) would be readily distinguishable from the protonated aromatic carbons. The signal for the methylene carbon of the bromomethyl group would appear in the aliphatic region of the spectrum, shifted downfield due to the influence of the adjacent bromine and sulfonyl groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 (C-SO₂) | 138 - 142 |
| C-2, C-6 | 129 - 131 |
| C-3, C-5 | 128 - 130 |
| C-4 (C-Cl) | 135 - 139 |
Note: These are estimated values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Multi-dimensional NMR Techniques for Complex Structural Assignment
For an unambiguous assignment of the proton and carbon signals, especially in the aromatic region where signals may overlap, multi-dimensional NMR techniques would be invaluable. Techniques such as COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons on the benzene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations would provide a complete and verified assignment of the entire molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.
Characteristic Functional Group Vibrations
The IR and Raman spectra of this compound would be dominated by vibrations associated with the sulfonyl group and the substituted benzene ring. The sulfonyl group (SO₂) exhibits two characteristic strong stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. The C-S stretch would also be observable.
The aromatic ring would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The para-substitution pattern of the benzene ring would be indicated by specific out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region. Additionally, a C-Cl stretching vibration would be expected in the fingerprint region of the spectrum. The C-Br stretching vibration of the bromomethyl group would also be present, typically in the lower frequency region of the spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| SO₂ | Asymmetric Stretch | 1350 - 1300 |
| SO₂ | Symmetric Stretch | 1160 - 1120 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| p-substituted C-H | Out-of-plane Bend | 850 - 800 |
| C-Cl | Stretch | 800 - 600 |
Note: These are estimated values based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.
Conformational Analysis via Vibrational Spectroscopy
While the benzene ring is rigid, rotation around the C-S and S-CH₂ bonds can lead to different conformational isomers (rotamers). These different conformers may have distinct vibrational frequencies for certain modes, particularly those involving the sulfonyl and bromomethyl groups. By analyzing the IR and Raman spectra, potentially at different temperatures, it might be possible to identify the presence of different conformers and to determine the most stable conformation in the solid state or in solution. For instance, changes in the relative intensities of certain bands with temperature can provide information about the energy differences between conformers.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Detailed experimental mass spectrometric data for this compound, including high-resolution mass spectrometry for exact mass determination and tandem mass spectrometry for elucidating fragmentation pathways, is not publicly available. Therefore, a molecular and fragmentation analysis with corresponding data tables cannot be provided.
No published studies containing high-resolution mass spectrometry data for this compound were found. This information is crucial for confirming the elemental composition of the molecule with high accuracy.
There is no available data from tandem mass spectrometry experiments for this compound. Such data would be necessary to identify characteristic fragment ions and propose detailed fragmentation pathways.
X-ray Diffraction (XRD) for Solid-State Structure Determination
A search of crystallographic databases and the scientific literature did not yield any results for the X-ray diffraction analysis of this compound. Consequently, its solid-state structure remains undetermined.
No single-crystal X-ray crystallography data has been published for this compound. This type of analysis would be required to determine its precise three-dimensional structure, including bond lengths, bond angles, and unit cell parameters.
There are no available powder X-ray diffraction patterns for this compound. This technique is typically used for phase identification and characterization of polycrystalline materials.
Synthetic Utility and Strategic Applications in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The strategic importance of 1-(Bromomethanesulfonyl)-4-chlorobenzene lies in its ability to serve as a foundational scaffold from which more elaborate molecules can be assembled. Its sulfone core is a common motif in pharmaceuticals and agrochemicals, valued for its metabolic stability and ability to engage in hydrogen bonding. nih.govresearchgate.net
The primary role of this compound is as an electrophilic building block for introducing the (4-chlorophenyl)sulfonylmethyl moiety into a target structure. The carbon atom alpha to the sulfone group is activated by the electron-withdrawing sulfonyl group, and the attached bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. nbinno.com This reactivity is analogous to that of other α-halo carbonyl compounds, which are known to be highly reactive towards SN2 displacement. libretexts.org
This allows for the synthesis of a diverse array of functionalized sulfones by reacting this compound with a wide range of nucleophiles. The reaction typically proceeds via an SN2 mechanism, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the methylene (B1212753) position.
| Nucleophile (Nu:) | Nucleophile Type | Resulting Functionalized Sulfone Structure | Bond Formed |
| R-O⁻ (Alkoxide/Phenoxide) | Oxygen | 4-Cl-Ph-SO₂-CH₂-OR | C-O |
| R-S⁻ (Thiolate) | Sulfur | 4-Cl-Ph-SO₂-CH₂-SR | C-S |
| R₂N-H (Amine) | Nitrogen | 4-Cl-Ph-SO₂-CH₂-NR₂ | C-N |
| N₃⁻ (Azide) | Nitrogen | 4-Cl-Ph-SO₂-CH₂-N₃ | C-N |
| CN⁻ (Cyanide) | Carbon | 4-Cl-Ph-SO₂-CH₂-CN | C-C |
| R₂CuLi (Organocuprate) | Carbon | 4-Cl-Ph-SO₂-CH₂-R | C-C |
| CH(CO₂Et)₂⁻ (Malonate) | Carbon | 4-Cl-Ph-SO₂-CH₂-CH(CO₂Et)₂ | C-C |
While not a direct precursor, the this compound scaffold can be strategically modified to access sulfonamide and sulfonate derivatives. This transformation would require a multi-step sequence targeting the aromatic ring. A conceptual pathway could involve a palladium-catalyzed cross-coupling reaction to replace the chlorine atom with a group that can be subsequently converted into a sulfonic acid. This sulfonic acid could then be transformed into the corresponding sulfonyl chloride. nih.gov The resulting aryl sulfonyl chloride is the key intermediate for synthesizing sulfonamides (by reaction with amines) and sulfonates (by reaction with alcohols), which are themselves important classes of biologically active compounds.
Application in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The dual reactivity of this compound makes it a valuable tool for forging both carbon-carbon and carbon-heteroatom bonds, essential transformations in the synthesis of organic molecules.
Reactions at the Bromomethyl Group: As detailed in section 6.1.1, the bromomethyl group is a potent electrophile for forming bonds with a variety of nucleophiles. Its utility in C-C bond formation is exemplified by reactions with organometallic reagents like cuprates or stabilized carbanions such as enolates. For C-heteroatom bond formation, it readily reacts with amines, thiols, alcohols, and other heteroatomic nucleophiles. nbinno.com
Reactions at the Chlorophenyl Group: The chlorine atom on the benzene (B151609) ring enables a different set of bond-forming reactions, primarily metal-catalyzed cross-coupling processes. Aryl chlorides are common substrates in reactions such as:
Suzuki Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst to form a new C-C bond, yielding biaryl structures.
Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to form a C-C bond, leading to aryl alkynes. nih.gov
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond, producing aniline (B41778) derivatives.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a C-C bond.
It is important to note that direct nucleophilic aromatic substitution (SNAr) of the chlorine atom is generally difficult. vedantu.comyoutube.com Chlorobenzene (B131634) itself is largely unreactive towards nucleophiles except under harsh conditions of high temperature and pressure. libretexts.orgmsu.edu However, reactivity can be significantly enhanced by the introduction of strong electron-withdrawing groups (e.g., a nitro group) at the ortho or para positions of the ring. beilstein-journals.orgquora.com
| Reaction Type | Site of Reaction | Reagents/Catalyst | Bond Formed | Product Class |
| Nucleophilic Substitution | Bromomethyl Group | R₂NH, RSH, ROH (Nucleophiles) | C-N, C-S, C-O | Substituted Methyl Sulfones |
| Suzuki Coupling | Chlorophenyl Group | R-B(OH)₂, Pd catalyst, Base | C-C (sp²-sp²) | Biaryl Sulfones |
| Buchwald-Hartwig | Chlorophenyl Group | R₂NH, Pd catalyst, Base | C-N | Aryl Amine Sulfones |
| Sonogashira Coupling | Chlorophenyl Group | Terminal Alkyne, Pd/Cu catalyst | C-C (sp²-sp) | Aryl Alkynyl Sulfones |
Strategies for Derivatization and Scaffold Construction
The synthetic versatility of this compound allows for the development of complex molecular scaffolds through controlled, sequential derivatization. The significant difference in the reactivity of the two functional sites—a highly reactive alkyl bromide and a less reactive aryl chloride—enables selective transformations.
A common strategy involves first exploiting the reactivity of the bromomethyl group. A nucleophile can be introduced via an SN2 reaction, and the resulting, more complex sulfone can then be subjected to a palladium-catalyzed cross-coupling reaction at the chloro-position. This orthogonal reactivity is a powerful tool for building molecular diversity.
Alternatively, the aromatic ring can be modified first. For example, electrophilic nitration of the ring could introduce a nitro group, which would then activate the chlorine atom for SNAr reactions. beilstein-journals.org This three-step sequence (nitration, SNAr, then substitution at the methyl position) provides access to highly substituted, functionalized aromatic sulfones.
Future Directions in Synthetic Applications
The unique characteristics of this compound suggest several promising avenues for future research and application. Its capacity for controlled, sequential functionalization makes it an ideal candidate for use in combinatorial chemistry and diversity-oriented synthesis. By systematically varying the nucleophiles used to displace the bromine and the coupling partners used at the chlorine position, large libraries of novel sulfone-containing compounds could be rapidly generated for screening in drug discovery and agrochemical development programs.
Furthermore, the integration of this building block into the synthesis of functional materials, such as polymers or organic electronics, remains an area ripe for exploration. The robust sulfone linker can impart desirable properties like thermal stability and specific electronic characteristics. nih.gov The development of new catalytic methods, including C-H activation, could unlock further pathways for derivatization, allowing for the functionalization of the aromatic ring at positions other than the chlorine, thereby expanding the range of accessible molecular architectures from this versatile intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
